molecular formula C17H11N3O8S B5210458 [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate

Cat. No.: B5210458
M. Wt: 417.4 g/mol
InChI Key: RHOCGYUBCANQHG-UHFFFAOYSA-N
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Description

[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate is a complex organic compound with a unique structure that combines a diazinane ring, a phenyl group, and a nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the diazinane ring, followed by the introduction of the phenyl group and the nitrobenzenesulfonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of organolithium reagents and specific catalysts like Cu(acac)2 or Fe(acac)3 can facilitate the formation of key intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and strong acids or bases. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and the yield of the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.

Medicine

Its unique structure and reactivity may allow for the development of new therapeutic agents targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential use in various scientific fields highlight its versatility and importance.

Properties

IUPAC Name

[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O8S/c21-15-14(16(22)19-17(23)18-15)9-10-2-1-3-12(8-10)28-29(26,27)13-6-4-11(5-7-13)20(24)25/h1-9H,(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOCGYUBCANQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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